(Cycloheptylimino)(triphenyl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloheptylimino-triphenyl-phosphorane is an organophosphorus compound characterized by the presence of a cycloheptyl group, an imino group, and three phenyl groups attached to a phosphorus atom. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable reagent in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloheptylimino-triphenyl-phosphorane can be synthesized through the reaction of cycloheptylamine with triphenylphosphine. The reaction typically involves the formation of an imine intermediate, which then reacts with triphenylphosphine to form the desired phosphorane compound. The reaction conditions often include the use of a solvent such as toluene or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for cycloheptylimino-triphenyl-phosphorane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions: Cycloheptylimino-triphenyl-phosphorane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The imino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides can react with the imino group under mild conditions.
Major Products Formed:
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Substituted imines and phosphoranes.
Scientific Research Applications
Cycloheptylimino-triphenyl-phosphorane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms involving phosphorus-containing intermediates.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cycloheptylimino-triphenyl-phosphorane involves the formation of a phosphorus ylide intermediate. This intermediate can undergo nucleophilic addition to various electrophiles, leading to the formation of new carbon-phosphorus bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in various synthetic applications.
Cycloheptylamine: The amine precursor used in the synthesis of cycloheptylimino-triphenyl-phosphorane.
Phosphine oxides: Oxidized derivatives of phosphines.
Uniqueness: Cycloheptylimino-triphenyl-phosphorane is unique due to the presence of both a cycloheptyl group and an imino group, which confer distinct reactivity and properties compared to other phosphoranes. This makes it a versatile reagent in organic synthesis, capable of participating in a wide range of chemical reactions.
Properties
CAS No. |
85903-66-8 |
---|---|
Molecular Formula |
C25H28NP |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
cycloheptylimino(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C25H28NP/c1-2-7-15-22(14-6-1)26-27(23-16-8-3-9-17-23,24-18-10-4-11-19-24)25-20-12-5-13-21-25/h3-5,8-13,16-22H,1-2,6-7,14-15H2 |
InChI Key |
OOHQKSXABUVHTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.